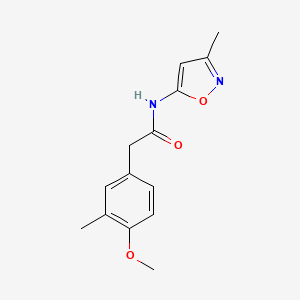

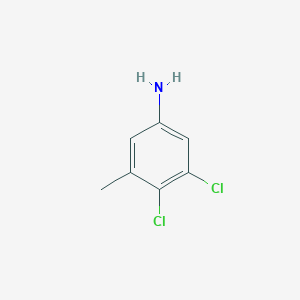

3,4-Dichloro-5-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

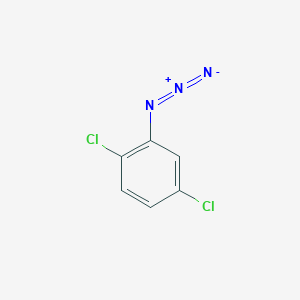

3,4-Dichloro-5-methylaniline is a chemical compound with the molecular formula C7H7Cl2N . It has a molecular weight of 176.04 . It is a solid substance and its color can range from colorless to light-yellow .

Synthesis Analysis

3,4-Dichloro-5-methylaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .Molecular Structure Analysis

The InChI code for 3,4-Dichloro-5-methylaniline is 1S/C7H7Cl2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 . The InChI key is UUESUHLHUXTGLA-UHFFFAOYSA-N .It should be stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound is solid .

Aplicaciones Científicas De Investigación

Environmental Monitoring and Health Impact

- Biological Monitoring for Pesticide Exposure : Turci et al. (2006) developed a highly sensitive and selective gas chromatography/mass spectrometry (GC/MS) method for determining 3,4- and 3,5-Dichloroanilines in human urine. This method aids in assessing exposure to non-persistent pesticides like linuron and diuron, which are of concern due to their potential endocrine-disrupting effects. This research underscores the importance of biological monitoring in both occupationally exposed subjects and the general population (Turci et al., 2006).

Chemical Synthesis and Characterization

- Novel Compound Synthesis : Topçu et al. (2021) synthesized nine novel compounds through the reaction of ω-chloro-isonitrosoacetophenone with various chloro-methylanilines, including 2-chloro-5-methylaniline. These compounds displayed promising antioxidant and antiradical activities, suggesting potential applications in combating oxidative stress conditions (Topçu et al., 2021).

Environmental Bioremediation

- Biodegradation by Bacteria : Kang and Kim (2007) isolated a bacterium from seaside sediment capable of degrading 3,4-dichloroaniline, a degradation product of certain herbicides and a compound considered a potential pollutant. This study highlights the role of specific bacterial strains in the bioremediation of chloroaniline-contaminated environments (Kang & Kim, 2007).

Advanced Materials

- Polymer Synthesis : Sayyah and El-Salam (2003) explored the oxidative chemical polymerization of N-methylaniline in an acid medium, which is relevant to the broader context of conducting polymer research. Although the study does not directly involve 3,4-Dichloro-5-methylaniline, it contributes to the understanding of how similar compounds can be polymerized for material science applications (Sayyah & El-Salam, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dichloro-5-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUESUHLHUXTGLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-5-methylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2632948.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2632958.png)

![2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2632959.png)

![1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea](/img/structure/B2632965.png)